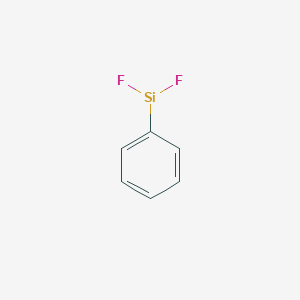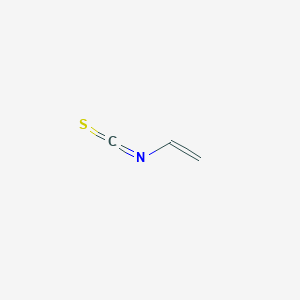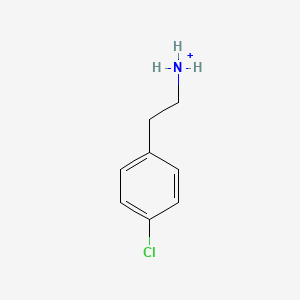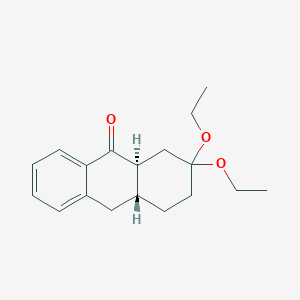
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with diethyl oxalate under controlled conditions to introduce the diethoxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, which in turn can affect various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine
- (4aR,9aS)-1-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-indeno[2,1-b]pyridine-6-carbonitrile
Uniqueness
What sets (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one apart from these similar compounds is its specific diethoxy functional groups and the unique arrangement of its rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
3196-44-9 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(4aR,9aS)-2,2-diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9-one |
InChI |
InChI=1S/C18H24O3/c1-3-20-18(21-4-2)10-9-14-11-13-7-5-6-8-15(13)17(19)16(14)12-18/h5-8,14,16H,3-4,9-12H2,1-2H3/t14-,16+/m1/s1 |
Clé InChI |
UHRRASOGRPFFCU-ZBFHGGJFSA-N |
SMILES isomérique |
CCOC1(CC[C@@H]2CC3=CC=CC=C3C(=O)[C@H]2C1)OCC |
SMILES canonique |
CCOC1(CCC2CC3=CC=CC=C3C(=O)C2C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
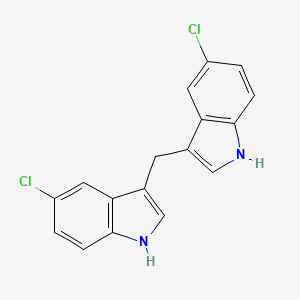
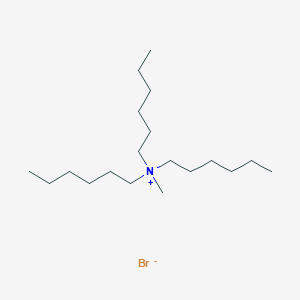
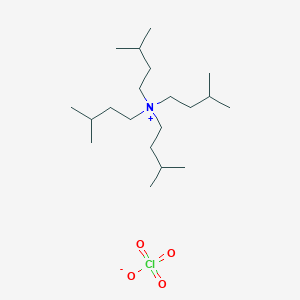
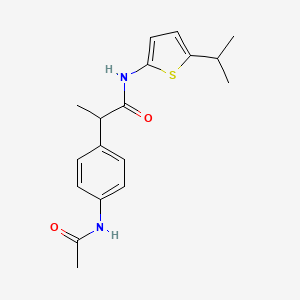
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
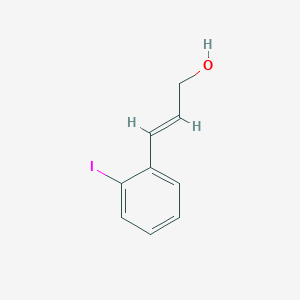
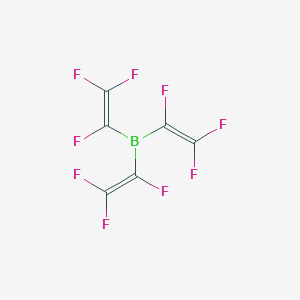
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)
